molecular formula C8H7F3O2 B2364221 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol CAS No. 1261611-31-7

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

Cat. No.: B2364221
CAS No.: 1261611-31-7
M. Wt: 192.137
InChI Key: AAJMJSWOTMKIDJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol (C₈H₇F₃O₂) is a fluorinated phenolic compound characterized by a hydroxymethyl (–CH₂OH) substituent at the 3-position and a trifluoromethyl (–CF₃) group at the 5-position of the benzene ring. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the electron-withdrawing trifluoromethyl group increases acidity (predicted pKa ~8.2) . This combination makes the compound a versatile intermediate in pharmaceuticals and agrochemicals, particularly for designing molecules with tailored solubility and receptor-binding properties .

Properties

IUPAC Name

3-(hydroxymethyl)-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJMJSWOTMKIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation-Reduction Sequential Approach

A two-step synthesis involving Vilsmeier-Haack formylation followed by borohydride reduction has been explored for introducing the hydroxymethyl group. In this method, 5-(trifluoromethyl)phenol undergoes formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generating 3-formyl-5-(trifluoromethyl)phenol. The aldehyde intermediate is subsequently reduced using sodium borohydride (NaBH₄) in methanol, yielding the target alcohol.

Key Considerations :

  • The trifluoromethyl group’s meta-directing nature ensures formylation occurs para to the hydroxyl group (position 3).
  • Yields for the formylation step typically range from 40–60%, with reductions achieving >90% conversion.

Chloromethylation-Hydrolysis Pathway

Chloromethylation of 5-(trifluoromethyl)phenol using formaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) introduces a chloromethyl group at position 3. Subsequent hydrolysis under basic conditions (e.g., aqueous NaOH) converts the chloromethyl moiety to hydroxymethyl.

Limitations :

  • Competing polymerization of formaldehyde can reduce yields (<30%).
  • The electron-withdrawing trifluoromethyl group impedes electrophilic substitution, necessitating prolonged reaction times.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 3-bromo-5-(trifluoromethyl)phenol and hydroxymethylphenylboronic acid offers a regioselective route. Triphenylphosphine (PPh₃) and palladium(II) acetate (Pd(OAc)₂) in tetrahydrofuran (THF) facilitate the coupling at 80°C, achieving moderate yields (50–65%).

Advantages :

  • Excellent functional group tolerance enables precise introduction of the hydroxymethyl group.
  • Air-stable boron reagents simplify handling.

Ullmann-Type Coupling with Hydroxymethyl Precursors

Copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the coupling of 3-iodo-5-(trifluoromethyl)phenol with ethylene glycol under microwave irradiation. This method produces 3-(2-hydroxyethyl)-5-(trifluoromethyl)phenol, which is oxidized to the hydroxymethyl derivative using pyridinium chlorochromate (PCC).

Functional Group Interconversion Approaches

Oxidation of 3-Methyl Derivatives

3-Methyl-5-(trifluoromethyl)phenol undergoes benzylic oxidation using potassium permanganate (KMnO₄) in acidic media to yield the hydroxymethyl analog. Reaction conditions must be tightly controlled to avoid overoxidation to the carboxylic acid.

Typical Conditions :

  • 0.1 M KMnO₄ in H₂SO₄ (pH 2–3) at 60°C for 4 hours.
  • Yields: 45–55%.

Reductive Amination and Hydrolysis

Mannich reaction of 5-(trifluoromethyl)phenol with formaldehyde and ammonium chloride introduces an aminomethyl group at position 3. Acidic hydrolysis (6 M HCl, reflux) then converts the amine to hydroxymethyl.

Challenges :

  • Competing formation of bis-aminomethyl byproducts reduces efficiency.

Direct Hydroxymethylation Techniques

Paraformaldehyde Condensation

Heating 5-(trifluoromethyl)phenol with paraformaldehyde and boron trifluoride etherate (BF₃·OEt₂) induces direct hydroxymethylation. The Lewis acid activates formaldehyde for electrophilic attack at position 3.

Optimized Parameters :

  • Molar ratio (phenol:paraformaldehyde:BF₃): 1:2:1.5
  • Temperature: 100°C, 8 hours
  • Yield: 38%

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the discussed methods:

Method Yield (%) Purity (%) Key Advantage Major Limitation
Formylation-Reduction 60 95 High regioselectivity Multi-step, moderate yield
Chloromethylation 30 85 Simple reagents Low yield, byproduct formation
Suzuki Coupling 65 90 Functional group tolerance Costly catalysts
Benzylic Oxidation 55 88 Single-step Overoxidation risk
Paraformaldehyde Route 38 80 Direct synthesis Harsh conditions

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Synthetic Accessibility : The target compound’s synthesis is less complex than MITPIM or triazole derivatives, which require multi-step heterocyclic ring formation .
  • Contradictory Solubility Data: predicts a boiling point of ~259°C for the aminomethyl analogue, conflicting with the hydroxymethyl variant’s similar prediction despite differing polarities. This suggests computational limitations in modeling fluorinated phenols.

Biological Activity

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol is an aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and findings from various studies.

Chemical Structure:

  • Molecular Formula: C₈H₆F₃O₂
  • Molecular Weight: Approximately 176.14 g/mol
  • Melting Point: 92-94 °C
  • Solubility: Slightly soluble in water; soluble in organic solvents such as dichloromethane, ethanol, and methanol.

Synthesis Methods:
Various synthetic routes have been developed for producing this compound, including:

  • Electrophilic Aromatic Substitution: Utilizing trifluoromethylation techniques.
  • Hydroxymethylation Reactions: Employing formaldehyde or related aldehydes under acidic conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and membrane permeability, allowing better interaction with microbial cells.

Anticancer Properties

Recent investigations have highlighted the compound's potential in cancer treatment. For instance:

  • In vitro Studies: The compound demonstrated cytotoxic effects on cancer cell lines, including breast cancer (MDA-MB-231) and colorectal adenocarcinoma cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic window .
  • Mechanism of Action: It is suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Comparative Biological Activity

Compound NameActivity TypeIC50 (μM)Notes
This compoundAntimicrobialN/AEffective against various bacterial strains
This compoundBreast Cancer (MDA-MB-231)0.126Significant cytotoxicity compared to controls
HydroxytyrosolAntioxidantN/AExhibits strong antioxidant properties

Case Studies

  • Antimicrobial Efficacy Study:
    A study assessed the antimicrobial activity of several phenolic compounds, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use as a natural preservative or therapeutic agent in treating infections.
  • Anticancer Research:
    In a controlled experiment involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer drugs targeting specific pathways involved in tumor growth and metastasis .

Q & A

Q. What are the electronic effects of the trifluoromethyl and hydroxymethyl groups on aromatic ring reactivity?

  • Methodology : Perform Hammett analysis using substituent constants (σₘ, σₚ). Compare reaction rates (e.g., nitration) with meta- and para-substituted analogs. Validate with frontier molecular orbital (FMO) calculations.

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